

Isopropyl Trifluoroacetate (CAS 400-38-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl trifluoroacetate*

Cat. No.: *B1294291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **isopropyl trifluoroacetate** (CAS 400-38-4), a versatile reagent and intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document consolidates key physical, chemical, and spectroscopic data, alongside detailed experimental protocols and safety information, to support its effective and safe use in research and development.

Chemical and Physical Properties

Isopropyl trifluoroacetate is a colorless liquid with a characteristically fruity or sweet odor.^[1] It is an ester derived from trifluoroacetic acid and isopropanol.^[1] Its high volatility and low viscosity make it a useful solvent in certain chemical processes.^[1] The presence of the trifluoromethyl group imparts unique electronic properties, enhancing its reactivity in various chemical transformations, notably in nucleophilic substitution reactions.^[1]

Table 1: Physical and Chemical Properties of **Isopropyl Trifluoroacetate**

Property	Value	Source(s)
CAS Number	400-38-4	[1]
Molecular Formula	C ₅ H ₇ F ₃ O ₂	[1]
Molecular Weight	156.10 g/mol	[2]
Appearance	Clear, colorless liquid	[1]
Boiling Point	73 °C	[2]
Melting Point	< -78 °C	[2]
Density	1.108 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.319	
Flash Point	16 °F	[2]
Solubility	Soluble in organic solvents	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **isopropyl trifluoroacetate**.

Table 2: Spectroscopic Data for **Isopropyl Trifluoroacetate**

Spectrum Type	Key Peaks / Signals	Source(s)
¹ H NMR	Spectra available for viewing.	[2]
¹³ C NMR	Spectra available for viewing.	[3]
¹⁹ F NMR	Spectra available for viewing.	[3]
Mass Spectrometry (GC-MS)	Spectra available for viewing.	[1][2]
Infrared (IR) Spectroscopy	Spectra available for viewing.	[2]
Raman Spectroscopy	Spectra available for viewing.	[2]

Synthesis of Isopropyl Trifluoroacetate

Isopropyl trifluoroacetate can be synthesized through the esterification of isopropanol with a trifluoroacetylating agent. Two common laboratory-scale methods are detailed below.

Experimental Protocol: Esterification of Isopropanol with Trifluoroacetic Anhydride

This method is a straightforward approach for the laboratory synthesis of **isopropyl trifluoroacetate**.

Materials:

- Isopropanol
- Trifluoroacetic anhydride (TFAA)
- Pyridine (optional, as a catalyst and acid scavenger)
- Diethyl ether or Dichloromethane (solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropanol (1.0 eq) in diethyl ether or dichloromethane.
- Cool the solution in an ice bath.
- Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. If desired, pyridine (1.1 eq) can be added to the isopropanol solution before the addition of TFAA.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator.
- The crude product can be purified by fractional distillation to yield pure **isopropyl trifluoroacetate**.

Experimental Protocol: Synthesis from Isopropanol and Trifluoroacetyl Fluoride

This industrial synthesis method can be adapted for a laboratory setting with appropriate safety precautions for handling gaseous reagents.^[4]

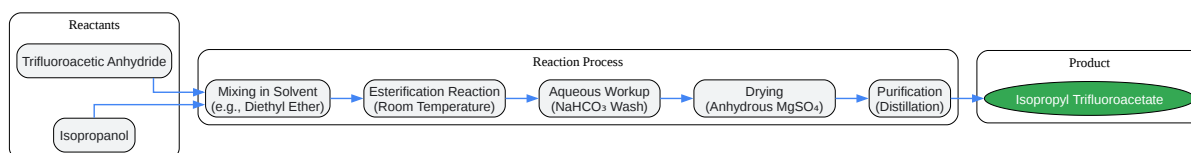
Materials:

- Isopropanol
- Potassium fluoride
- Trifluoroacetyl fluoride gas

- Closed reactor with a stirrer
- Filtration apparatus
- Distillation apparatus

Procedure:

- In a reaction vessel with a stirrer, add isopropanol.[4]
- With stirring, slowly add potassium fluoride to create a mixture.[4]
- Transfer this mixture to a closed reactor equipped with a stirrer.[4]
- Begin stirring and introduce trifluoroacetyl fluoride gas into the mixture.[4]
- Control the reaction temperature at approximately 45 °C for about 3.5 hours.[4]
- After the reaction is complete, filter the product to remove solid potassium bifluoride (KHF₂). [4]
- The resulting filtrate is then purified by distillation to obtain **isopropyl trifluoroacetate**. The reported yield for this process is high, around 92.9%. [4]



[Click to download full resolution via product page](#)

Diagram 1: General workflow for the synthesis of **isopropyl trifluoroacetate** via esterification.

Applications in Organic Synthesis

Isopropyl trifluoroacetate is a key reagent for introducing the trifluoroacetyl group into molecules, a common strategy in drug development to enhance metabolic stability and biological activity.^[5]

Experimental Protocol: Trifluoroacetylation of an Amine

This protocol provides a general procedure for the N-trifluoroacetylation of a primary or secondary amine.

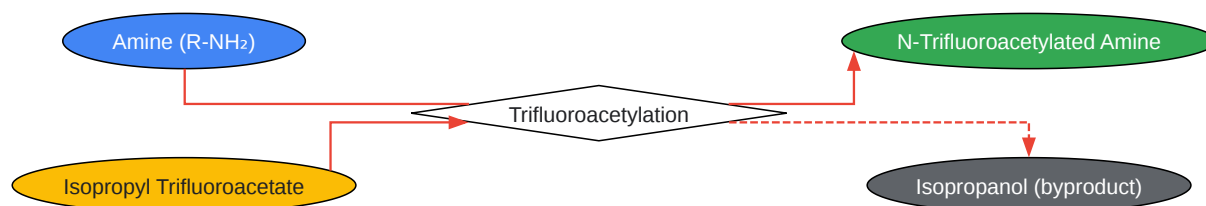
Materials:

- Amine substrate
- **Isopropyl trifluoroacetate**
- A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (optional, but recommended)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere apparatus (e.g., nitrogen or argon balloon)
- Standard workup and purification equipment

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq) in the chosen aprotic solvent.
- If using a base, add the non-nucleophilic base (1.1 - 1.5 eq) to the solution.
- Add **isopropyl trifluoroacetate** (1.1 - 1.5 eq) to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition may be necessary.

- Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS.
- Upon completion, the reaction mixture can be quenched with water or a dilute aqueous acid solution.
- Extract the product with a suitable organic solvent.
- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography, recrystallization, or distillation.



[Click to download full resolution via product page](#)

Diagram 2: Signaling pathway for the trifluoroacetylation of an amine using **isopropyl trifluoroacetate**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of volatile acetate compounds can be adapted for **isopropyl trifluoroacetate**.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

- Capillary Column (e.g., DB-624 or equivalent)

GC Conditions (suggested starting point):

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Program: Initial temperature of 40-70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 250 °C.
- Injection Mode: Split or splitless, depending on the concentration.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 35-300

Sample Preparation:

- Prepare a dilute solution of **isopropyl trifluoroacetate** in a volatile organic solvent (e.g., hexane, ethyl acetate).
- If analyzing in a complex matrix, appropriate sample extraction and clean-up procedures should be employed.

Safety and Handling

Isopropyl trifluoroacetate is a highly flammable liquid and vapor and causes severe skin burns and eye damage.^[6] It may also cause respiratory irritation.^[2]

Table 3: Hazard and Precautionary Statements

GHS Classification	Statement
H225	Highly flammable liquid and vapor
H314	Causes severe skin burns and eye damage
H335	May cause respiratory irritation
P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P260	Do not breathe dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P235	Store in a well-ventilated place. Keep cool.

Handling Recommendations:

- Handle in a well-ventilated area, preferably in a fume hood.[\[7\]](#)
- Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[4\]](#)
- Keep away from ignition sources and use non-sparking tools.[\[4\]](#)[\[7\]](#)
- Ground and bond containers and receiving equipment to prevent static discharge.[\[6\]](#)
- Store in a tightly closed container in a dry, cool, and well-ventilated area.[\[7\]](#)

- Incompatible with strong oxidizing agents, strong acids, and strong bases.[8]

This technical guide is intended for use by qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling **isopropyl trifluoroacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl trifluoroacetate [webbook.nist.gov]
- 2. Isopropyl trifluoroacetate | C₅H₇F₃O₂ | CID 78998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. ISOPROPYL TRIFLUOROACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. US4701551A - Process for preparing trifluoroacetic or trichloroacetic acid esters - Google Patents [patents.google.com]
- 6. CN103611569B - Catalyst for synthesizing isopropyl trifluoroacetate by esterification and preparation method thereof - Google Patents [patents.google.com]
- 7. Isopropyl trifluoroacetate [webbook.nist.gov]
- 8. govinfo.gov [govinfo.gov]
- To cite this document: BenchChem. [Isopropyl Trifluoroacetate (CAS 400-38-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294291#isopropyl-trifluoroacetate-cas-number-400-38-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com